molecular formula C20H20N2O4 B2777634 methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899986-64-2

methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2777634
CAS No.: 899986-64-2
M. Wt: 352.39
InChI Key: SEWMNBDHGSRFPY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex heterocyclic compound featuring a benzooxadiazocine core fused with a methano bridge. This structure imparts rigidity and unique electronic properties, making it a candidate for exploration in medicinal chemistry and materials science. The m-tolyl (meta-methylphenyl) substituent enhances lipophilicity, while the methyl ester at position 8 contributes to solubility and reactivity.

Properties

IUPAC Name

methyl 9-methyl-10-(3-methylphenyl)-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-5-4-6-14(9-12)22-19(24)21-16-11-20(22,2)26-17-8-7-13(10-15(16)17)18(23)25-3/h4-10,16H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWMNBDHGSRFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate (referred to as compound M) is a complex organic molecule with potential biological activities. This article reviews the biological activity of compound M based on diverse research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

Compound M has a molecular formula of C20H22N2O4C_{20}H_{22}N_2O_4 and a molecular weight of approximately 358.41 g/mol. Its structure includes a methanobenzo[g][1,3,5]oxadiazocine core which is known for its diverse pharmacological properties.

Structural Features

FeatureDescription
Molecular FormulaC20H22N2O4C_{20}H_{22}N_2O_4
Molecular Weight358.41 g/mol
Key Functional GroupsCarbonyls, aromatic rings
SolubilitySoluble in organic solvents

Synthesis of Compound M

The synthesis of compound M typically involves multicomponent reactions that utilize readily available starting materials. One reported method combines phenylglyoxal hydrate with dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one under reflux conditions in ethanol. This method allows for high yield and purity of the desired compound .

Pharmacological Effects

Research indicates that compound M exhibits several notable biological activities:

  • Antioxidant Activity : Compound M has been evaluated for its ability to scavenge free radicals. In vitro assays demonstrated significant antioxidant properties, potentially beneficial for preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Several studies have assessed the antimicrobial efficacy of compound M against various bacterial strains. Results indicate that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
  • Cytotoxicity : Preliminary cytotoxicity tests on cancer cell lines have shown that compound M can inhibit cell proliferation at certain concentrations. The mechanism appears to involve apoptosis induction in targeted cancer cells.
  • Anti-inflammatory Effects : In vivo studies suggest that compound M may reduce inflammation markers in animal models of acute inflammation, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antioxidant Study : A study conducted by Ryzhkova et al. (2023) evaluated the antioxidant capacity of compound M using DPPH and ABTS assays. The results showed that compound M significantly reduced these free radicals compared to control samples .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, compound M exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Cytotoxicity Testing : Research involving human cancer cell lines revealed that treatment with compound M resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 25 µM .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazines, including compounds similar to methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate, exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds derived from oxadiazines have shown cytotoxic effects against various tumor cell lines. A notable study reported that certain oxadiazine derivatives inhibited the growth of ACHN and Hepa-1c1c7 tumor cells with IC50 values as low as 0.73 µM .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as cathepsin B, which plays a role in tumor progression and metastasis. This inhibition leads to apoptosis in cancer cells .

Antimicrobial Properties

Oxadiazines have also been investigated for their antimicrobial activities. The structural features of this compound may contribute to its effectiveness against various pathogens:

  • Bacterial Inhibition : Some derivatives have demonstrated efficacy against gram-positive and gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of oxadiazines. Studies have indicated that certain compounds may protect neuronal cells from oxidative stress and apoptosis:

  • Cell Culture Studies : In vitro studies have shown that oxadiazine derivatives can reduce neuronal cell death induced by toxic agents .

Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of this compound into polymers and other materials:

  • Polymeric Composites : Research has explored the use of oxadiazine compounds in creating polymeric materials with enhanced thermal stability and mechanical properties .

Photonic Applications

Due to its structural properties, this compound may also find applications in photonic devices:

  • Light Emission : Preliminary studies suggest that certain modifications could lead to materials suitable for light-emitting applications or as sensors due to their electronic properties.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Heterocycles

Compound Name Core Structure Substituents Molecular Weight CAS Number
Methyl 2-methyl-4-oxo-3-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate (Target) Benzo[g][1,3,5]oxadiazocine m-Tolyl (C₆H₄CH₃), methyl ester at C8 ~424 (estimated) Not provided
3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one Benzo[g][1,3,5]oxadiazocine 3-Methoxyphenyl (C₆H₄OCH₃), methyl groups at C2 and C8 ~408 (estimated) 899213-30-0
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, diethyl esters 564.55 (HRMS) Not provided
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Benzoate-thiadiazole hybrid Phenylcarbamoyl-thiadiazole, methyl ester 369.40 1142210-42-1

Key Observations :

  • The target compound shares the benzooxadiazocine core with 899213-30-0 but differs in substituents (m-tolyl vs. 3-methoxyphenyl), which alters electronic and steric profiles .
  • The thiadiazole-benzoate hybrid has a simpler structure and lower molecular weight, suggesting divergent applications (e.g., agrochemicals vs. pharmaceuticals).

Physicochemical Properties

  • Melting Points : The imidazo[1,2-a]pyridine analog melts at 243–245°C, indicating high crystallinity, while the target compound’s m-tolyl group may lower its melting point due to reduced symmetry.
  • Solubility : The methyl ester in the target compound enhances solubility in organic solvents compared to carboxamide derivatives (e.g., compounds IVa–IVi in ) .

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